1-azido-4-bromo-2,3-dichlorobenzene
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Overview
Description
1-Azido-4-bromo-2,3-dichlorobenzene is an organic compound with the molecular formula C6H2BrCl2N3 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, bromo, and dichloro groups
Preparation Methods
One common method is the nucleophilic substitution reaction where sodium azide (NaN3) reacts with 1-bromo-2,3-dichlorobenzene under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Chemical Reactions Analysis
1-Azido-4-bromo-2,3-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromo and dichloro groups can undergo oxidation to form corresponding oxides.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-4-bromo-2,3-dichlorobenzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-4-bromo-2,3-dichlorobenzene primarily involves its reactivity due to the presence of the azido group. . This reactivity makes it a valuable tool in chemical synthesis and bioorthogonal chemistry.
Comparison with Similar Compounds
1-Azido-4-bromo-2,3-dichlorobenzene can be compared with other similar compounds such as:
1-Azido-4-bromobenzene: Lacks the dichloro groups, making it less reactive in certain substitution reactions.
1-Azido-2,4-dichlorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-2,3-dichlorobenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
The presence of both azido and halogen groups in this compound makes it unique and versatile for various chemical transformations and applications .
Properties
IUPAC Name |
1-azido-4-bromo-2,3-dichlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-12-10)6(9)5(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIWHLRMZHJBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=[N+]=[N-])Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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